CAY10535

Description

Properties

IUPAC Name |

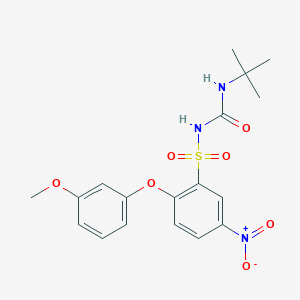

1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O7S/c1-18(2,3)19-17(22)20-29(25,26)16-10-12(21(23)24)8-9-15(16)28-14-7-5-6-13(11-14)27-4/h5-11H,1-4H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBPOHBDSHUMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10535: A Technical Guide to its Mechanism of Action as a Selective TPβ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

CAY10535 is a potent and selective antagonist of the human thromboxane A₂ (TXA₂) receptor, with a notable preference for the TPβ isoform over the TPα isoform.[1] The compound exerts its effects by competitively inhibiting the binding of TXA₂ or its stable analogs, such as U46619, to the TPβ receptor. This G protein-coupled receptor (GPCR) is primarily implicated in vascular endothelial growth factor-induced endothelial cell differentiation and migration. In contrast, the TPα isoform is the predominant form in platelets.[1] By selectively blocking the TPβ isoform, this compound offers a targeted approach to modulating specific cellular pathways without potently affecting platelet aggregation mediated by TPα.

Quantitative Biological Activity

The selectivity of this compound for the TPβ receptor has been quantified through in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound in different functional assays.

| Assay Type | Target/Process | Agonist | IC₅₀ (nM) | Fold Selectivity (TPα/TPβ) |

| Ca²⁺ Mobilization | TPβ Isoform | U46619 | 99 | ~20 |

| Ca²⁺ Mobilization | TPα Isoform | U46619 | 1,970 | |

| Platelet Aggregation | Platelets (predominantly TPα) | U-46619 | 985 |

Data sourced from Cayman Chemical product information.[1]

Signaling Pathway of Thromboxane A₂ and Inhibition by this compound

Thromboxane A₂ (TXA₂) and its stable analog U46619 are potent signaling molecules that act through the TPα and TPβ receptors. Activation of these GPCRs initiates a signaling cascade that leads to the mobilization of intracellular calcium (Ca²⁺) and, in the case of platelets, aggregation. This compound selectively antagonizes the TPβ receptor, thereby inhibiting its downstream signaling.

Caption: Signaling pathway of TXA₂ and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two key in vitro assays: a calcium mobilization assay to determine isoform selectivity and a platelet aggregation assay to assess its effect on platelet function.

U46619-Mediated Ca²⁺ Mobilization Assay

This assay is fundamental for determining the potency and selectivity of this compound against the TPα and TPβ receptor isoforms.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619 in cells expressing either the TPα or TPβ isoform.

Methodology:

-

Cell Culture and Receptor Expression:

-

HEK293 cells are transiently or stably transfected to express either the human TPα or TPβ receptor.

-

Cells are cultured in appropriate media and conditions to ensure optimal receptor expression.

-

-

Cell Loading with Calcium Indicator Dye:

-

Cells are harvested and washed with a buffer (e.g., Krebs-Ringer-HEPES).

-

The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which can enter the cells.

-

Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

-

Assay Procedure:

-

The dye-loaded cells are dispensed into a 96-well or 384-well microplate.

-

Varying concentrations of this compound are added to the wells and incubated for a defined period to allow for receptor binding.

-

The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.

-

A baseline fluorescence reading is taken before the addition of the agonist.

-

A fixed concentration of the TP receptor agonist U46619 is added to stimulate the receptors and induce calcium mobilization from intracellular stores.

-

The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence signal is determined for each well.

-

The data is normalized to the response of the agonist alone (100% activation) and a vehicle control (0% activation).

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the U46619-mediated Ca²⁺ mobilization assay.

U-46619-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of TP receptor antagonism on platelets, which predominantly express the TPα isoform.

Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by the TXA₂ mimetic U-46619.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

-

Platelet Aggregometry:

-

The PRP is placed in a cuvette within a light transmission aggregometer.

-

The instrument is calibrated with PRP (0% light transmission) and platelet-poor plasma (100% light transmission).

-

The PRP is stirred continuously at 37°C.

-

A baseline light transmission is established.

-

Varying concentrations of this compound are added to the PRP and incubated.

-

U-46619 is then added to induce platelet aggregation.

-

-

Measurement and Data Analysis:

-

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

-

The change in light transmission is recorded over time.

-

The maximum aggregation percentage is determined for each concentration of this compound.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration.

-

Caption: Workflow for the U-46619-induced platelet aggregation assay.

References

CAY10535: A Technical Guide to its TPβ Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CAY10535, a selective antagonist of the TPβ isoform of the thromboxane A2 (TXA2) receptor. Thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, exerts its effects through two distinct G protein-coupled receptor isoforms, TPα and TPβ.[1][2] While both isoforms are activated by TXA2, they exhibit different tissue expression profiles and are implicated in distinct physiological and pathophysiological processes.[1][2] Understanding the selectivity of compounds like this compound is crucial for the development of targeted therapies that can modulate the specific signaling pathways governed by each TP receptor isoform.

Quantitative Data on Receptor Selectivity

This compound demonstrates a notable selectivity for the TPβ receptor over the TPα isoform. This selectivity has been quantified through in vitro functional assays, with the half-maximal inhibitory concentration (IC50) values providing a clear measure of its preferential antagonism. The data consistently shows an approximately 20-fold greater potency of this compound at the TPβ receptor.[1][2]

| Parameter | TPβ Receptor | TPα Receptor | Selectivity (TPα/TPβ) | Assay Type |

| IC50 | 99 nM[1][2] | 1,970 nM[1][2] | ~20-fold | Inhibition of U46619-mediated Ca2+ mobilization[1][2] |

| IC50 | Not Reported | 985 nM[1][2] | - | Inhibition of U-46619-induced platelet aggregation[1][2] |

Experimental Protocols

The characterization of this compound's selectivity relies on robust and reproducible experimental methodologies. The following sections detail the likely protocols for the key experiments cited.

Inhibition of U46619-Mediated Calcium Mobilization Assay

This assay is fundamental to determining the potency of this compound in blocking the intracellular signaling cascade initiated by TP receptor activation.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619 in cells expressing either TPα or TPβ receptors.

Materials:

-

HEK293 cells stably expressing either human TPα or TPβ receptors.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

-

U46619 (a stable TXA2 analog).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Culture: Culture HEK293 cells expressing either TPα or TPβ in DMEM with 10% FBS and selection antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the experiment, wash the cells with HBSS. Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS for 1 hour at 37°C.

-

Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a fixed concentration of U46619 (typically at its EC80 concentration to ensure a robust signal) into each well and immediately begin kinetic measurement of fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage inhibition of the U46619 response against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Inhibition of U-46619-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of TPα receptor antagonism on platelet function, a key physiological role of this isoform.

Objective: To determine the ability of this compound to inhibit platelet aggregation induced by the TPα receptor agonist U-46619.

Materials:

-

Freshly drawn human whole blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.

-

U-46619.

-

This compound.

-

Saline solution.

-

Lumi-aggregometer.

Procedure:

-

PRP Preparation: Collect whole blood into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood).

-

Compound Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Aggregation Measurement: Place the PRP samples in the lumi-aggregometer cuvettes with a stir bar and allow them to equilibrate to 37°C.

-

Agonist Addition: Add U-46619 to the cuvettes to induce platelet aggregation.

-

Data Recording: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. Record the aggregation curves for a set period.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound. Plot the percentage inhibition of aggregation against the this compound concentration and calculate the IC50 value.

Signaling Pathways and Mechanism of Action

The TPβ receptor, like TPα, is a G protein-coupled receptor. Upon activation by an agonist such as TXA2 or U46619, it primarily couples to Gq and G12/13 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho GTPases, which are involved in cell shape changes and migration.

This compound acts as a competitive antagonist at the TPβ receptor, blocking the binding of agonists and thereby preventing the initiation of these downstream signaling events.

Caption: Agonist-induced TPβ receptor signaling pathway.

The antagonistic action of this compound is visualized in the following workflow. By occupying the receptor's binding site, this compound prevents the conformational changes necessary for G protein coupling and subsequent signal transduction.

Caption: Workflow of this compound's antagonistic action.

References

CAY10535 (CAS 945716-28-9): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform TPβ. Exhibiting a notable preference for TPβ over TPα, this small molecule serves as a critical tool for investigating the distinct physiological and pathological roles of these two receptor isoforms. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental methodologies for its characterization.

Chemical and Physical Properties

This compound, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 945716-28-9 | [2] |

| Molecular Formula | C₁₈H₂₁N₃O₇S | [2] |

| Molecular Weight | 423.4 g/mol | [2] |

| Purity | ≥98% | [1] |

| UV/Vis (λmax) | 294 nm | [1][2] |

| Solubility (Ethanol) | Approx. 10 mg/mL | [1] |

| Solubility (DMSO) | Approx. 20 mg/mL | [2] |

| Solubility (DMF) | Approx. 20 mg/mL | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

Biological Activity and Selectivity

This compound is characterized by its selective antagonism of the TPβ receptor isoform. The thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR), exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1] While TPα is the predominant isoform in platelets, TPβ is associated with processes such as vascular endothelial growth factor-induced endothelial cell differentiation and migration.[2]

The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating a significant selectivity for TPβ.

| Assay | Agonist | IC₅₀ (nM) | Selectivity (TPα/TPβ) | Reference |

| TPβ Inhibition (Ca²⁺ mobilization) | U46619 | 99 | ~20-fold | [2] |

| TPα Inhibition (Ca²⁺ mobilization) | U46619 | 1,970 | [2] | |

| Platelet Aggregation Inhibition | U-46619 | 985 | [2] |

-

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Thromboxane A2 Receptor Signaling

This compound exerts its effects by competitively blocking the binding of agonists, such as thromboxane A2 or its stable mimetic U46619, to the TPβ receptor. The activation of TP receptors initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq and G13 proteins.[2]

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[3] This increase in intracellular Ca²⁺ is a key event in many cellular responses, including platelet aggregation and smooth muscle contraction.[3]

Simultaneously, coupling to G13 can activate Rho and Rac signaling pathways, which are involved in cytoskeletal rearrangement and other cellular processes.[2]

Figure 1: Simplified Thromboxane A2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.

U46619-Mediated Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the TP receptor agonist U46619.

Workflow:

Figure 2: Experimental workflow for the U46619-mediated Ca²⁺ mobilization assay.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing either the human TPα or TPβ receptor in appropriate media.

-

Cell Preparation: Harvest cells and resuspend them in a physiological buffer (e.g., Krebs buffer).

-

Dye Loading: Incubate the cell suspension with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fura-2-AM or Calcium-6) in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh buffer.

-

Compound Incubation: Aliquot the cell suspension into a 96-well or 384-well plate. Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) or vehicle control to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. After establishing a baseline fluorescence reading, inject a solution of U46619 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

-

Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

U-46619-Induced Platelet Aggregation Assay

This assay assesses the effect of this compound on the aggregation of platelets induced by the TP receptor agonist U-46619.

Methodology:

-

Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. Carefully collect the upper, platelet-rich plasma layer.

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by a second, high-speed centrifugation of the remaining blood) to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).

-

Assay Procedure:

-

Pre-warm aliquots of the adjusted PRP to 37°C.

-

Add varying concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C in a lumi-aggregometer cuvette with a stir bar.

-

Establish a baseline light transmission reading.

-

Add U-46619 to induce platelet aggregation.

-

Record the change in light transmission over time as the platelets aggregate. Maximum aggregation is defined by the maximum change in light transmission.

-

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound and fitting to a dose-response curve.

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of TPβ receptor function. Its high selectivity allows for the dissection of the distinct roles of TPα and TPβ in various physiological and disease states. The data and protocols presented in this document provide a comprehensive resource for researchers utilizing this compound in their studies.

Disclaimer: This product is for research use only and is not for human or veterinary use.

References

- 1. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 3. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10535: A Technical Guide to a Selective TPβ Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10535 is a potent and selective antagonist of the TPβ isoform of the thromboxane A2 (TXA2) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of this compound, based on currently available data. The information is presented to support further research and drug development efforts targeting the TXA2 signaling pathway.

Chemical and Physical Properties

This compound, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a small molecule with a well-defined chemical structure. Its key properties are summarized in the table below.[1]

| Property | Value |

| Formal Name | N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide |

| CAS Number | 945716-28-9 |

| Molecular Formula | C₁₈H₂₁N₃O₇S |

| Molecular Weight | 423.4 g/mol |

| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml |

| UV Maximum | 294 nm |

Mechanism of Action

This compound functions as a selective antagonist of the TPβ isoform of the thromboxane A2 receptor. The TP receptor, a GPCR, mediates the physiological effects of thromboxane A2. There are two main isoforms of this receptor, TPα and TPβ, which arise from alternative splicing of the same gene. While they share a significant portion of their amino acid sequence, their distinct cytoplasmic tails suggest different signaling capabilities and physiological roles. TPα is the predominant isoform in platelets, whereas TPβ is believed to play a role in vascular endothelial growth factor-induced endothelial cell differentiation and migration.[1]

The primary signaling pathway initiated by the activation of the TP receptor involves the coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in many cellular responses. The TP receptor can also couple to G13, leading to the activation of Rho and Rac GTPases, which are involved in cytoskeletal rearrangements and other cellular processes.

This compound exerts its antagonistic effect by inhibiting the U46619-mediated mobilization of intracellular Ca²⁺.[1] U46619 is a stable synthetic analog of thromboxane A2 commonly used in in vitro assays to study TP receptor function.

Signaling Pathway of Thromboxane A2 Receptor

References

CAY10535: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CAY10535, a selective antagonist of the thromboxane A2 (TXA2) receptor isoform TPβ. The information is curated for researchers and professionals in drug development and related scientific fields.

Core Properties of this compound

This compound is a small molecule modulator with selective antagonistic effects on the TPβ receptor.[1] Its chemical and physical properties are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| Formal Name | N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide | [1] |

| Synonyms | 1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, N-(tert-butylcarbamoyl)-2-(3-methoxyphenoxy)-5-nitrobenzenesulfonamide | [2][3] |

| CAS Number | 945716-28-9 | [1][2][3] |

| Molecular Formula | C18H21N3O7S | [1] |

| Formula Weight | 423.4 g/mol | [1] |

| Purity | ≥98% | [1][2] |

| Formulation | A crystalline solid | [1][3] |

| SMILES | COc1cccc(c1)Oc1ccc(cc1S(=O)(=O)NC(=O)NC(C)(C)C)--INVALID-LINK--O | [1][3] |

| InChI Key | AHBPOHBDSHUMKH-UHFFFAOYSA-N | [1] |

Solubility

| Solvent | Solubility | Reference |

| DMF | 20 mg/ml | [1] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [1] |

| DMSO | 20 mg/ml | [1] |

| Ethanol | 10 mg/ml | [1] |

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, with a notable preference for the TPβ isoform over the TPα isoform.[1] The TP receptor is a G protein-coupled receptor (GPCR) that mediates the actions of TXA2.[1][3] The two isoforms, TPα and TPβ, exhibit distinct physiological roles. TPα is predominantly expressed in platelets and is involved in coagulation and hemostasis, while TPβ is associated with vascular endothelial growth factor-induced endothelial cell differentiation and migration.[1]

This compound demonstrates an approximately 20-fold selectivity for TPβ over TPα.[1] This selectivity is evident in its inhibitory activity on U46619-mediated Ca2+ mobilization.[1]

In Vitro Efficacy

| Assay | Target | IC50 | Reference |

| U46619-mediated Ca2+ mobilization | TPβ | 99 nM | [1] |

| U46619-mediated Ca2+ mobilization | TPα | 1,970 nM | [1] |

| U-46619-induced platelet aggregation | Platelets (predominantly TPα) | 985 nM | [1][3] |

Signaling Pathway

This compound acts by blocking the binding of the agonist, thromboxane A2 (or its stable mimetic, U46619), to the TPβ receptor. This antagonism prevents the activation of downstream signaling cascades that are typically initiated by agonist binding to this G protein-coupled receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity. These protocols are based on standard laboratory practices for the respective assays.

U46619-mediated Ca2+ Mobilization Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound on the TPα and TPβ receptors.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the TXA2 mimetic, U46619, in cells expressing either the TPα or TPβ receptor.

Materials:

-

Cells stably expressing human TPα or TPβ receptors (e.g., HEK293 cells)

-

U46619 (a stable thromboxane A2 mimetic)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorometric imaging plate reader or a fluorometer

Procedure:

-

Cell Preparation:

-

Plate the TPα or TPβ expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with the assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dark with a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

After incubation, wash the cells with assay buffer to remove any excess extracellular dye.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor binding. Include a vehicle control (e.g., DMSO).

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorometric reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of U46619 at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence response for each well is determined.

-

The percentage of inhibition by this compound is calculated relative to the response in the vehicle control wells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

U-46619-induced Platelet Aggregation Assay

This assay measures the effect of this compound on platelet function, which is primarily mediated by the TPα receptor.

Objective: To determine the ability of this compound to inhibit platelet aggregation induced by U-46619.

Materials:

-

Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

U-46619.

-

This compound.

-

Saline solution.

-

Aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Collect blood into tubes containing an anticoagulant.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.

-

-

Assay Setup:

-

Adjust the platelet count in the PRP with PPP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Compound Incubation:

-

Pipette an aliquot of PRP into a cuvette with a stir bar.

-

Add different concentrations of this compound or its vehicle (control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C while stirring.

-

-

Induction of Aggregation and Measurement:

-

Add U-46619 to the cuvette to induce platelet aggregation.

-

Record the change in light transmission through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis:

-

The maximum percentage of aggregation for each concentration of this compound is determined.

-

The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the TPβ Receptor in Endothelial Cells

This technical guide provides a comprehensive overview of the Thromboxane A2 receptor beta isoform (TPβ) in endothelial cells. It details the receptor's signaling pathways, its multifaceted functions in endothelial homeostasis, and the experimental methodologies employed to elucidate its roles. The information is intended to serve as a foundational resource for researchers and professionals engaged in cardiovascular research and drug development.

Introduction to the TPβ Receptor

The Thromboxane A2 (TXA2) receptor, also known as the TP receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in the cardiovascular system.[1][2][3] It is activated by its primary ligand, TXA2, as well as other eicosanoids like prostaglandin H2 (PGH2) and F2-isoprostanes.[4][5] In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[1][5][6] These isoforms are identical for the first 328 amino acids but possess different carboxyl-terminal tails, leading to distinct signaling properties and physiological functions.[1][5] While TPα is the predominant isoform in platelets, both TPα and TPβ are expressed in various other tissues, including the vascular endothelium.[2][7] This guide focuses specifically on the TPβ isoform and its complex and often counter-regulatory role within endothelial cells, a key interface in vascular health and disease.

Signaling Pathways of the TPβ Receptor in Endothelial Cells

The functional diversity of the TPβ receptor stems from its ability to couple to multiple G protein families, primarily Gq/11, G12/13, and Gi/o.[4] This promiscuous coupling initiates a cascade of intracellular events that regulate a wide array of endothelial cell functions.

Key Signaling Cascades:

-

Gq/11 Pathway: Upon ligand binding, TPβ activates the Gq/11 pathway, leading to the stimulation of phospholipase C (PLC).[1][6] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade is fundamental to processes like prostacyclin release.[1]

-

G12/13 Pathway: TPβ coupling to G12/13 proteins activates the RhoA signaling pathway.[6] This involves the Rho guanine nucleotide exchange factor (GEF), which in turn activates the small GTPase RhoA. Activated RhoA stimulates Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton, cell tension, focal adhesion dynamics, and cell migration.[6][8]

-

Gi/o Pathway: A distinguishing feature of TPβ, compared to TPα, is its ability to couple to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This contrasts with TPα, which has been shown to increase cAMP accumulation.[1]

-

Downstream Effectors and Cross-talk:

-

Akt/eNOS Pathway: TPβ activation has been shown to inhibit the pro-angiogenic signaling induced by Vascular Endothelial Growth Factor (VEGF). This is achieved by suppressing the activation (phosphorylation) of Akt (also known as Protein Kinase B) and endothelial nitric oxide synthase (eNOS), thereby reducing nitric oxide (NO) production.[1][9]

-

COX-2 Feedback Loop: A significant finding is that endothelial TP expression, including TPβ, induces the expression of cyclooxygenase-2 (COX-2) in a Gi/o- and Gq/11-dependent manner. This creates a positive feedback loop where the induced COX-2 produces TP agonists like PGH2, leading to sustained auto/paracrine activation of the TP receptor.[4][5]

-

Caption: TPβ receptor signaling pathways in endothelial cells.

Core Functions of TPβ in Endothelial Cells

Activation of the TPβ receptor in endothelial cells triggers a range of responses that predominantly contribute to an anti-angiogenic and pro-inflammatory vascular phenotype.

-

Inhibition of Angiogenesis and Cell Migration: A primary role of TPβ is the potent inhibition of angiogenesis.[4][9] Overexpression of TPβ in human endothelial cells reduces their angiogenic capacity both in vitro (tube formation) and in vivo (Matrigel plug assay).[4] Conversely, knockdown of the TP receptor enhances angiogenesis.[4] This anti-angiogenic effect is mediated, at least in part, by the inhibition of VEGF-induced endothelial cell migration.[1][9] Activation of TPβ by the TXA2 mimetic I-BOP was shown to be a potent antagonist of VEGF-induced migration and differentiation.[9] The underlying mechanism involves the suppression of NO release through decreased activation of Akt, eNOS, and PDK1, and disruption of focal adhesion formation.[1][9]

-

Regulation of Endothelial Proliferation: Consistent with its anti-angiogenic role, TPβ signaling also inhibits endothelial cell proliferation. Studies have shown that while TP receptor knockdown increases proliferation, its overexpression has the opposite effect.[5]

-

Modulation of Vascular Tone and Endothelial Dysfunction: The TPβ receptor plays a dual role in regulating vascular tone. While its signaling through the RhoA pathway can increase endothelial cell tension and contribute to endothelial dysfunction, it also triggers a counter-regulatory release of the vasodilator prostacyclin (measured as its stable metabolite, 6-keto PGF1α).[1][4][10] This suggests a complex mechanism where TPβ activation can both promote vasoconstrictor-associated signaling and simultaneously attempt to mitigate it via prostacyclin release.[1] Increased TP expression is associated with endothelial dysfunction, a key factor in the development of hypertension and atherosclerosis.[4][6]

-

Pro-inflammatory and Pro-thrombotic Effects: TPβ signaling can contribute to a pro-inflammatory and pro-thrombotic state. Activation of endothelial TP receptors with the agonist U46619 has been shown to induce the expression of Tissue Factor (TF), a key initiator of the coagulation cascade.[11] This effect is mediated by the generation of reactive oxygen species (ROS).[11]

Caption: Logical relationships of TPβ receptor functions in endothelial cells.

Quantitative Data on TPβ Receptor Function

The following tables summarize key quantitative findings from various experimental studies, providing a comparative look at the effects of TPβ modulation.

Table 1: Receptor Binding and Expression

| Parameter | Cell/Tissue Type | Condition | Value | Reference |

|---|---|---|---|---|

| Receptor Density (Bmax) | Rabbit Aortic Endothelial Cells | vTP+ (Normal) | 25.3 ± 6.1 fmol/mg protein | [1] |

| Receptor Density (Bmax) | Rabbit Aortic Endothelial Cells | vTP- (Deficient) | Not detectable | [1] |

| Binding Affinity (Kd) | Rabbit Aortic Endothelial Cells | vTP+ (Normal) | 1.1 ± 0.4 nM |[1] |

Table 2: Effects on Endothelial Cell Migration

| Assay | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Wound Healing Assay | Rabbit Aortic Endothelial Cells (vTP+) | U46619 (3 µM) vs Control | Significant delay in wound closure (~12% open at 30h vs 0% for control) | [10] |

| VEGF-induced Migration | Human Endothelial Cells | I-BOP (100 nM) | Potent antagonism (IC50 ~30 nM) | [9] |

| Scratch-induced Migration | HUVECs | TP Knockdown | Significantly increased migration |[5] |

Table 3: Effects on Pro-inflammatory and Vasoactive Responses

| Measured Outcome | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Tissue Factor (TF) Expression | HUVECs | U46619 (1 µM) + S18886 (10 µM) | 63% reduction in U46619-induced TF expression | [11] |

| Tissue Factor (TF) Procoagulant Activity | HUVECs | TNF-α (20 ng/mL) + S18886 (10 µM) | 46% reduction in TNF-α-induced activity | [11] |

| 6-keto PGF1α Release | Rabbit Aortic Endothelial Cells (vTP+) | U46619 (3 µM) | Significant increase in prostacyclin metabolite release | [1][10] |

| 6-keto PGF1α Release | Rabbit Aortic Endothelial Cells (vTP+) | U46619 + SQ29548 (10 µM) | Blocked the increase in release |[1][10] |

Experimental Protocols

The study of the TPβ receptor in endothelial cells involves a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture

-

Primary Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model. They are isolated from human umbilical cords by collagenase digestion and cultured in endothelial growth medium (e.g., EGM-2) supplemented with growth factors (like VEGF, bFGF), fetal bovine serum (FBS), and antibiotics. Cells are typically maintained at 37°C in a humidified atmosphere of 5% CO2 and used at early passages (2-6) to maintain their endothelial phenotype.

Gene Overexpression and Knockdown

-

Lentiviral Transduction: To study the specific effects of TPβ, lentiviral vectors are used for stable overexpression or shRNA-mediated knockdown.

-

Vector Construction: The cDNA for human TPβ or a specific shRNA sequence targeting the TP receptor mRNA is cloned into a lentiviral expression vector (e.g., pLVX-puro).

-

Virus Production: Lentiviral particles are produced by co-transfecting HEK293T cells with the expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Transduction: Endothelial cells are incubated with the viral supernatant in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.

-

Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable cell line with altered TPβ expression.[4]

-

Validation: Successful overexpression or knockdown is confirmed by qRT-PCR and Western blotting.[4][12]

-

Wound Healing (Scratch) Assay

-

Purpose: To assess endothelial cell migration in vitro.

-

Cell Seeding: Endothelial cells are grown to a confluent monolayer in a multi-well plate.

-

Creating the "Wound": A sterile pipette tip (e.g., p200) is used to create a linear scratch in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing the test compounds (e.g., TPβ agonist U46619, antagonist SQ29548, or vehicle control) is added.[1][10]

-

Imaging: The scratch area is imaged at regular intervals (e.g., 0, 2, 4, 8, 24, 30 hours) using a phase-contrast microscope.[1]

-

Analysis: The area of the scratch is quantified using image analysis software (e.g., ImageJ). The rate of wound closure is calculated and compared between different treatment groups.[1]

-

In Vivo Matrigel Plug Angiogenesis Assay

-

Purpose: To evaluate the formation of new blood vessels in vivo.

-

Cell Preparation: Endothelial cells (e.g., HUVECs with TPβ overexpression or knockdown) are harvested and resuspended in serum-free medium.

-

Matrigel Preparation: The cells are mixed with ice-cold Matrigel, a basement membrane matrix, often supplemented with pro-angiogenic factors like VEGF and bFGF.[4][12]

-

Injection: The Matrigel-cell suspension is subcutaneously injected into the flanks of immunocompromised mice (e.g., NOD/SCID mice).

-

Incubation Period: The plugs are allowed to solidify and become vascularized over a period of 7-14 days.

-

Analysis: The mice are euthanized, and the Matrigel plugs are explanted. The plugs are fixed, sectioned, and stained.

-

Quantification: Angiogenesis is quantified by staining for endothelial cell markers (e.g., human CD31/34, Ulex europaeus agglutinin I) and functional blood vessels (e.g., murine hemoglobin). The blood vessel area and density are measured using microscopy and image analysis.[4][12]

-

Caption: Experimental workflow for studying TPβ's role in angiogenesis.

Conclusion

The TPβ receptor is a critical regulator of endothelial cell biology, primarily exerting inhibitory effects on key processes such as angiogenesis, migration, and proliferation. Its activation is linked to the promotion of endothelial dysfunction, a cornerstone of many cardiovascular diseases. The TPβ-driven, COX-2-dependent feedback loop highlights a mechanism by which pathological upregulation of the receptor can create a sustained state of endothelial activation and dysfunction, even without external sources of agonists.[4][5] The detailed understanding of its signaling pathways, particularly the divergence from the TPα isoform, and its functional consequences, positions the TPβ receptor as a significant and specific target for therapeutic intervention aimed at restoring endothelial homeostasis and treating vascular diseases.

References

- 1. Characterization of Endothelial Thromboxane Receptors in Rabbit Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of thromboxane A2 signaling in endothelium-dependent contractions of arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Thromboxane A2 Receptor-Driven COX-2–Dependent Feedback Loop That Affects Endothelial Homeostasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thromboxane A2 receptor signaling inhibits vascular endothelial growth factor-induced endothelial cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of endothelial thromboxane receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.cnr.it [iris.cnr.it]

- 12. researchgate.net [researchgate.net]

CAY10535: A Technical Guide for Investigating Vascular Endothelial Growth Factor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological agent CAY10535 and its application in the study of Vascular Endothelial Growth Factor (VEGF) signaling. This compound is a dual-action compound, functioning as both a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and an antagonist of the Thromboxane A2 (TxA2) receptor. This guide elucidates the molecular mechanisms through which this compound modulates the VEGF pathway, offering detailed experimental protocols for key in vitro angiogenesis assays and providing a framework for data analysis. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to dissect the complex regulation of angiogenesis and to explore its therapeutic potential.

Introduction to this compound and its Relevance to VEGF

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in both vasculogenesis and angiogenesis.[1] Its dysregulation is a hallmark of numerous pathologies, including cancer and ischemic retinopathies.[2] this compound offers a unique, multi-faceted approach to interrogating the VEGF signaling cascade due to its dual mechanism of action.

1.1. HIF-1α Inhibition: Under hypoxic conditions, a common feature of the tumor microenvironment and ischemic tissues, the transcription factor HIF-1α is stabilized.[3] HIF-1α is a primary transcriptional regulator of VEGF.[1][2] By inhibiting HIF-1α, this compound can effectively suppress the upregulation of VEGF expression at the genetic level, thereby reducing subsequent angiogenesis.[1][2]

1.2. Thromboxane A2 Receptor Antagonism: The role of the Thromboxane A2 (TxA2) receptor in angiogenesis is complex. Some studies suggest that TxA2 receptor signaling can inhibit VEGF-induced endothelial cell migration and differentiation.[4] In such contexts, this compound, acting as a TxA2 receptor antagonist, may restore or even enhance VEGF-mediated angiogenic responses by blocking these inhibitory signals. Conversely, other evidence points to a pro-angiogenic role for TxA2, suggesting that this compound could also exert anti-angiogenic effects through this pathway.[5] This dual-faceted interaction makes this compound a versatile tool for exploring the nuanced role of the TxA2 pathway in VEGF signaling.

Signaling Pathways and Mechanisms of Action

The inhibitory effect of this compound on VEGF signaling can be visualized through two primary pathways:

2.1. HIF-1α-Mediated VEGF Regulation:

References

- 1. Inhibition of hypoxia inducible factor-1alpha (HIF-1alpha) decreases vascular endothelial growth factor (VEGF) secretion and tumor growth in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of VEGF expression by targeting HIF-1 alpha with small interference RNA in human RPE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane A2 receptor signaling inhibits vascular endothelial growth factor-induced endothelial cell differentiation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAY10535 and U46619-Mediated Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thromboxane A2 (TXA2) receptor agonist U46619 and the prostaglandin E2 (PGE2) receptor subtype 3 (EP3) antagonist CAY10535, with a specific focus on their roles in intracellular calcium mobilization. This document details the underlying signaling pathways, presents quantitative data on their interaction, and provides detailed experimental protocols for studying these phenomena.

Introduction: The Key Players

U46619 is a stable synthetic analog of the potent, but highly unstable, endogenous vasoconstrictor and platelet aggregator, thromboxane A2. It is widely used in research to study the physiological and pathological roles of TXA2 by selectively activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).

This compound is a selective antagonist of the EP3 subtype of the prostaglandin E2 receptor. While its primary target is the EP3 receptor, it has been shown to inhibit calcium mobilization induced by the TP receptor agonist U46619. This suggests a functional interaction or cross-talk between the EP3 and TP receptor signaling pathways.

Signaling Pathways

U46619-mediated calcium mobilization is a critical signaling event in various cell types, including platelets and smooth muscle cells. The binding of U46619 to the TP receptor initiates a cascade of intracellular events leading to a rapid increase in cytosolic calcium concentration.

The canonical signaling pathway for U46619-induced calcium mobilization is as follows:

-

Receptor Activation: U46619 binds to and activates the TP receptor on the cell surface.

-

G-Protein Coupling: The activated TP receptor couples to the heterotrimeric G-protein, Gq.

-

PLC Activation: The α-subunit of Gq activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

-

Calcium Influx: The increase in intracellular calcium can also lead to the opening of store-operated calcium channels in the plasma membrane, resulting in an influx of extracellular calcium.

The inhibitory effect of this compound on U46619-mediated calcium mobilization is thought to be due to the cross-talk between the EP3 and TP receptor signaling pathways. Activation of the EP3 receptor has been shown to augment TP receptor signaling in some cellular contexts[1][2]. Therefore, by antagonizing the EP3 receptor, this compound can attenuate the downstream signaling cascade initiated by U46619, ultimately leading to a reduction in calcium mobilization.

U46619 Signaling Pathway and this compound Inhibition

Quantitative Data

The following tables summarize the key quantitative data for U46619 and this compound.

Table 1: Potency of U46619 in Inducing Calcium Mobilization

| Parameter | Value | Cell Type | Reference |

| EC50 | 56 ± 7 nM | HEK 293 cells expressing human TP receptor | [3] |

Table 2: Inhibitory Potency of this compound on U46619-Mediated Calcium Mobilization

| Parameter | TPβ Isoform | TPα Isoform | Cell Type | Reference |

| IC50 | 99 nM | 1,970 nM | Not specified |

Experimental Protocols

This section provides a detailed methodology for a cell-based fluorescence assay to measure U46619-induced calcium mobilization and its inhibition by this compound.

Materials and Reagents

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the thromboxane A2 receptor (e.g., HEK293-TP, platelets, or vascular smooth muscle cells).

-

Cell Culture Medium: As appropriate for the chosen cell line (e.g., DMEM, RPMI 1640).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

U46619

-

This compound

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection

Experimental Workflow

Calcium Mobilization Assay Workflow

Step-by-Step Protocol

-

Cell Seeding:

-

Culture cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend in fresh medium.

-

Seed the cells into a black, clear-bottom 96-well or 384-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a 2X dye loading solution in assay buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127. If using probenecid, add it to the dye loading solution (typically 2.5 mM).

-

Carefully remove the culture medium from the cell plate.

-

Add an equal volume of the 2X dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.

-

Add 100 µL (for 96-well plates) of assay buffer to each well.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the desired concentrations of this compound or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Set up the fluorescence plate reader to measure fluorescence at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).

-

Measure the baseline fluorescence for 10-20 seconds.

-

Using the instrument's injector, add a pre-determined concentration of U46619 (typically at its EC80) to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response or the area under the curve for each well.

-

Normalize the data to the baseline fluorescence.

-

For inhibition experiments, plot the response as a percentage of the U46619-only control against the concentration of this compound.

-

Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic equation.

-

Conclusion

This technical guide has provided a detailed overview of the interplay between the TP receptor agonist U46619 and the EP3 receptor antagonist this compound in the context of intracellular calcium mobilization. The information presented, including the signaling pathways, quantitative data, and a comprehensive experimental protocol, serves as a valuable resource for researchers investigating prostanoid receptor pharmacology and its implications in various physiological and disease states. The cross-talk between the EP3 and TP receptor pathways highlighted here underscores the complexity of GPCR signaling and offers potential avenues for the development of novel therapeutic agents.

References

- 1. Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 of subtype and thromboxane A(2) receptor signalling in human erythroleukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 subtype and thromboxane A2 receptor signalling in human erythroleukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

CAY10535: A Technical Guide on its Effects on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of CAY10535 on platelet aggregation. This compound is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, a key mediator in platelet activation and aggregation. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action. The information presented is intended to support further research and development of novel antiplatelet therapies.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Thromboxane A2 (TXA2) is a potent lipid mediator that, upon binding to its G protein-coupled receptor (TP receptor), triggers a signaling cascade leading to platelet shape change, degranulation, and aggregation. The TP receptor exists as two main isoforms, TPα and TPβ, with TPα being the predominant isoform in platelets. This compound has been identified as a selective antagonist of the TP receptor, exhibiting a preferential inhibition of the TPβ isoform. This guide details the inhibitory effects of this compound on platelet function, providing valuable data and procedural insights for researchers in the field.

Quantitative Data

The inhibitory activity of this compound on platelet aggregation and related signaling events has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Activity of this compound on U-46619-Induced Platelet Aggregation

| Parameter | Value | Agonist | Assay Type |

| IC50 | 985 nM | U-46619 (a TXA2 mimetic) | Platelet Aggregation |

Table 2: Inhibitory Activity of this compound on U-46619-Mediated Ca2+ Mobilization

| TP Isoform | IC50 | Agonist | Assay Type |

| TPβ | 99 nM | U-46619 | Ca2+ Mobilization |

| TPα | 1,970 nM | U-46619 | Ca2+ Mobilization |

Note: The data indicates that this compound is approximately 20-fold more selective for the TPβ isoform over the TPα isoform in inhibiting U-46619-mediated Ca2+ mobilization[1]. However, its activity on platelet aggregation, which is primarily mediated by the TPα isoform, is comparatively lower[1].

Signaling Pathways

The mechanism of action of this compound is centered on the antagonism of the thromboxane A2 receptor signaling pathway in platelets.

Caption: Thromboxane A2 signaling pathway in platelets and the inhibitory action of this compound.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the study of this compound. Disclaimer: The full text of the primary study by Hanson et al. (2007) was not accessible. Therefore, the following protocols are based on established, standard laboratory procedures for these assays and may not reflect the exact experimental details of the original study.

U-46619-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.

4.1.1. Materials

-

Human whole blood

-

3.2% Sodium Citrate (anticoagulant)

-

Tyrode's Buffer (pH 7.4)

-

U-46619 (Thromboxane A2 mimetic)

-

This compound

-

Light Transmission Aggregometer

-

Centrifuge

4.1.2. Procedure

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant).

-

Carefully collect the PRP.

-

Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Pre-warm the PRP samples to 37°C for 10 minutes.

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

-

Add various concentrations of this compound or vehicle control to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of U-46619.

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated, and the IC50 value for this compound is determined from the dose-response curve.

-

References

CAY10535: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the thromboxane A2 (TXA2) receptor isoform β (TPβ). As a member of the G protein-coupled receptor (GPCR) family, the TP receptor, through its two main isoforms, TPα and TPβ, mediates the physiological and pathological effects of TXA2, a key lipid mediator in cardiovascular homeostasis and disease. While TPα is predominantly expressed in platelets and is a primary target for anti-platelet therapies, TPβ is understood to play a significant role in the vasculature, including endothelial cell function and vascular smooth muscle cell responses. The selectivity of this compound for the TPβ isoform makes it a valuable pharmacological tool for dissecting the specific roles of this receptor subtype in cardiovascular research, offering the potential to investigate novel therapeutic strategies for a range of cardiovascular disorders.

This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols derived from foundational studies, and the key signaling pathways it modulates in cardiovascular cell types.

Core Properties of this compound

This compound, with the formal name N-[[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitro-benzenesulfonamide, is a non-prostanoid antagonist of the TP receptor. Its selectivity for the TPβ isoform over the TPα isoform allows for the specific investigation of TPβ-mediated signaling events.

Quantitative Pharmacological Data

The following table summarizes the key in vitro inhibitory concentrations (IC50) of this compound from foundational pharmacological studies.

| Assay Type | Target | Agonist | IC50 Value | Reference |

| Ca2+ Mobilization | Human TPβ Receptor | U-46619 | 99 nM | [1] |

| Ca2+ Mobilization | Human TPα Receptor | U-46619 | 1,970 nM | [1] |

| Platelet Aggregation | Human Platelets | U-46619 | 985 nM | [1] |

Table 1: In vitro inhibitory activity of this compound. Data is presented as the half-maximal inhibitory concentration (IC50) from competitive binding or functional assays.[1]

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the TPβ receptor. The TPβ receptor is a G protein-coupled receptor that primarily couples to Gq and G12/13 proteins. Its activation in cardiovascular cells triggers a range of intracellular events that can contribute to pathophysiological processes.

TPβ Signaling in Endothelial Cells

In endothelial cells, the activation of the TPβ receptor can lead to the inhibition of pro-angiogenic signals and promote a pro-inflammatory and pro-thrombotic phenotype. This compound, by blocking this receptor, can therefore modulate endothelial function.

Caption: TPβ signaling in endothelial cells.

TPβ Signaling in Vascular Smooth Muscle Cells (VSMCs)

In VSMCs, TPβ receptor activation is a key contributor to vasoconstriction and can also promote cellular proliferation and migration, processes central to the development of atherosclerotic plaques and restenosis. This compound can be utilized to investigate the role of TPβ in these pathological events.

References

CAY10535: A Selective TPβ Receptor Antagonist for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10535 is a potent and selective antagonist of the TPβ isoform of the human thromboxane A2 (TXA2) receptor, a G-protein coupled receptor. While initially investigated for its roles in the cardiovascular system, emerging evidence has highlighted the significant involvement of the TXA2 receptor signaling pathway in cancer progression. This guide provides a comprehensive overview of this compound, its mechanism of action, and its current and potential applications in cancer research, with a focus on metastasis and angiogenesis.

Overexpression of the thromboxane A2 receptor is associated with poor prognosis and reduced survival in several cancers, including breast, lung, prostate, and colon cancer. The signaling cascades initiated by this receptor are implicated in key processes of cancer progression such as cell proliferation, migration, invasion, and the formation of new blood vessels (angiogenesis). This compound, with its selectivity for the TPβ isoform, which is linked to endothelial cell differentiation and migration, presents a valuable tool for investigating the specific role of this receptor isoform in cancer biology and for the potential development of novel anti-cancer therapeutics.

Core Mechanism of Action

This compound functions as a competitive antagonist at the thromboxane A2 receptor, with a notable selectivity for the TPβ isoform over the TPα isoform. Activation of the TP receptor by its agonist, thromboxane A2, or the stable analog U46619, triggers a conformational change in the receptor, leading to the activation of downstream G-proteins and the initiation of intracellular signaling cascades. This compound blocks this initial activation step.

The primary signaling pathways influenced by this compound's antagonism of the TPβ receptor in the context of cancer include:

-

Gαq/Phospholipase C (PLC) Pathway: Inhibition of this pathway prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, blocks the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), which are crucial for various cellular processes including proliferation and migration.

-

Gα12/13/RhoA Pathway: this compound has been shown to inhibit the activation of the small GTPase RhoA. The RhoA pathway is a critical regulator of the actin cytoskeleton, and its inhibition leads to a reduction in cell contraction, motility, and invasion, which are key steps in the metastatic cascade.[1]

-

VEGF Signaling: The TPβ receptor is implicated in vascular endothelial growth factor (VEGF)-induced endothelial cell differentiation and migration, a cornerstone of angiogenesis. By antagonizing TPβ, this compound can potentially interfere with the pro-angiogenic effects of VEGF.

Quantitative Data

The following tables summarize the key quantitative data available for this compound and other relevant compounds in the context of thromboxane A2 receptor signaling and cancer research.

| Compound | Target | Assay | IC50 / EC50 | Reference |

| This compound | TPβ | U46619-mediated Ca2+ mobilization | 99 nM | Cayman Chemical |

| TPα | U46619-mediated Ca2+ mobilization | 1,970 nM | Cayman Chemical | |

| Platelets | U-46619-induced platelet aggregation | 985 nM | Cayman Chemical | |

| SQ-29,548 | TP Receptor | Osteogenic sarcoma-induced platelet aggregation | 2 - 20 nM | [2] |

| U46619 | TP Receptor | Platelet aggregation (washed platelets) | 163 ± 21 nM | [3] |

Signaling Pathways and Experimental Workflows

Thromboxane A2 Receptor Signaling in Cancer

The following diagram illustrates the primary signaling pathways activated by the thromboxane A2 receptor that are relevant to cancer progression. This compound acts by blocking the initial binding of the agonist to the TP receptor.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on cancer cell migration and invasion.

Experimental Protocols

While specific, detailed protocols for this compound are not extensively published, the following methodologies are standard for evaluating thromboxane receptor antagonists in cancer research and are based on the available literature.

Cell Culture

-

Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Migration Assay (Transwell Assay)

-

Cancer cells are serum-starved for 24 hours prior to the assay.

-

Cells are harvested, washed, and resuspended in serum-free media.

-

A total of 1 x 10^5 cells are seeded into the upper chamber of a Transwell insert (8 µm pore size). The media in the upper chamber contains the treatment condition (vehicle, U46619, this compound, or a combination).

-

The lower chamber is filled with media containing a chemoattractant, such as 10% FBS.

-

The plate is incubated for 12-24 hours to allow for cell migration.

-

Non-migrated cells on the upper surface of the insert are removed with a cotton swab.

-

Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

-

The number of migrated cells is quantified by counting under a microscope in several random fields.

Cell Invasion Assay (Matrigel Invasion Assay)

-

The protocol is similar to the migration assay, with the key difference being that the Transwell inserts are pre-coated with a layer of Matrigel, which serves as an artificial basement membrane.

-

Cells must degrade the Matrigel to invade and migrate to the lower chamber.

-

Quantification of invaded cells is performed in the same manner as the migration assay.

RhoA Activation Assay (G-LISA)

-

Cancer cells are grown to 80-90% confluency and then serum-starved.

-

Cells are treated with the respective compounds (vehicle, U46619, this compound) for a short duration (e.g., 5-15 minutes) to observe acute signaling events.

-

Cell lysates are prepared according to the manufacturer's instructions for a RhoA G-LISA activation assay kit.

-

The assay is performed in a 96-well plate coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA in the lysate will bind to the plate.

-

A specific antibody for RhoA is used for detection, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is developed with a chromogenic substrate and read on a spectrophotometer at 490 nm. The intensity of the signal is proportional to the amount of active RhoA.

Applications in Cancer Research

The primary application of this compound in cancer research is as a tool to dissect the role of the TPβ receptor in cancer progression, particularly in metastasis and angiogenesis.

-

Metastasis Research: this compound can be used to investigate the role of TPβ in the different stages of metastasis, including local invasion, intravasation, survival in the circulation, and extravasation at distant sites. Studies have shown that a TPβ inhibitor can reduce the migratory and invasive capacity of human breast cancer cell lines.[1]

-

Angiogenesis Research: Given the link between TPβ and VEGF-induced endothelial cell differentiation and migration, this compound is a valuable compound for studying the contribution of the thromboxane pathway to tumor angiogenesis. Experiments could involve co-culture models of cancer cells and endothelial cells or in vivo models of angiogenesis.

-

Drug Development: As a selective antagonist, this compound can serve as a lead compound or a pharmacological tool for the development of more potent and specific inhibitors of the TPβ receptor for therapeutic use in cancer.

-

Combination Therapies: The role of the TP receptor in chemoresistance is an emerging area of research. This compound could be used in preclinical studies to assess its potential to sensitize cancer cells to existing chemotherapeutic agents.

Conclusion

This compound is a valuable and selective research tool for investigating the role of the thromboxane A2 receptor β-isoform in cancer. Its ability to inhibit key signaling pathways involved in cell migration, invasion, and potentially angiogenesis makes it particularly relevant for studies on cancer metastasis. While direct research on this compound in cancer is still in its early stages, the extensive evidence implicating its target, the TP receptor, in a wide range of cancers suggests that this compound holds significant potential for advancing our understanding of cancer biology and for the development of novel therapeutic strategies. Further research is warranted to fully elucidate its efficacy in various cancer models and to explore its therapeutic potential.

References

Methodological & Application